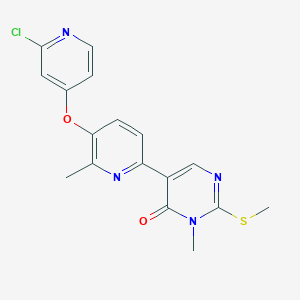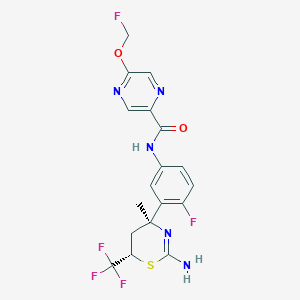
Pomalidomide-amino-PEG5-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-amino-PEG5-NH2 is a synthetic compound that combines the properties of pomalidomide and a polyethylene glycol (PEG) linker with an amino group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-amino-PEG5-NH2 involves multiple steps. Initially, pomalidomide is synthesized through a reaction between nitro phthalic acid and 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to pomalidomide .
Industrial Production Methods: For industrial production, continuous flow synthesis is employed to ensure high yield and purity. This method involves a series of reactions carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-amino-PEG5-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxyl groups to form amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the PEG linker.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like carbodiimides and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC).
Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions are various conjugates used in PROTAC technology, which are designed to degrade specific target proteins .
Scientific Research Applications
Pomalidomide-amino-PEG5-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by targeting and degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Pomalidomide-amino-PEG5-NH2 exerts its effects by recruiting the E3 ubiquitin ligase cereblon. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker enhances the solubility and stability of the compound, facilitating its interaction with target proteins and the ubiquitin-proteasome system .
Comparison with Similar Compounds
- Pomalidomide-PEG4-NH2
- Pomalidomide-PEG6-NH2
- Lenalidomide
- Thalidomide
Comparison: Pomalidomide-amino-PEG5-NH2 is unique due to its specific PEG linker length, which provides an optimal balance between solubility and bioavailability. Compared to pomalidomide-PEG4-NH2 and pomalidomide-PEG6-NH2, the PEG5 linker offers better pharmacokinetic properties. Additionally, while lenalidomide and thalidomide are also used in medicinal chemistry, this compound is specifically designed for targeted protein degradation, making it more effective in certain therapeutic applications .
Properties
Molecular Formula |
C25H34N4O10 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C25H34N4O10/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32) |
InChI Key |
PVRWYELYSSBQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)

![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)
